molecular formula C23H41N3O7S B8124468 Biotin-PEG3-t-butyl ester CAS No. 252881-75-7

Biotin-PEG3-t-butyl ester

Cat. No.: B8124468
CAS No.: 252881-75-7
M. Wt: 503.7 g/mol
InChI Key: HRZUJWBIDVLCKX-WFXMLNOXSA-N
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Description

Academic Significance of Biotinylation Strategies in Molecular Recognition and Probe Development

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in molecular and cellular biology. wikipedia.orglabmanager.com The extraordinary affinity between biotin (Vitamin H) and the proteins avidin (B1170675) and streptavidin forms one of the strongest known non-covalent interactions in nature. thermofisher.com This robust and highly specific binding is exploited in a vast array of applications to isolate, detect, and purify biotinylated molecules. wikipedia.orgthermofisher.com

In the context of molecular recognition, biotinylation is instrumental in studying protein-protein interactions, a fundamental aspect of virtually all cellular processes. nih.govescholarship.org One powerful technique, known as proximity-dependent biotinylation (e.g., BioID), utilizes a biotin ligase fused to a protein of interest to biotinylate nearby proteins within a living cell. escholarship.orgresearchgate.net This allows for the identification of transient or weak interaction partners that are often missed by other methods. escholarship.org

Furthermore, biotinylation is a key strategy in the development of molecular probes for detecting and visualizing specific targets within complex biological samples. thermofisher.comresearchgate.netnih.gov By attaching biotin to antibodies, nucleic acids, or other targeting moieties, researchers can use streptavidin conjugated to a reporter molecule (such as a fluorescent dye or an enzyme) for sensitive detection. oup.comint-res.com The small size of the biotin molecule (244.31 g/mol ) is advantageous as it is unlikely to interfere with the natural function of the labeled molecule. wikipedia.org Moreover, the ability to attach multiple biotin molecules to a target can amplify the detection signal, enhancing the sensitivity of assays like ELISA, Western blotting, and immunohistochemistry. wikipedia.orgthermofisher.com

Polyethylene (B3416737) Glycol (PEG) Linkers: Design Principles and Role in Bioconjugation and Biological Systems

Polyethylene glycol (PEG) linkers are versatile, hydrophilic polymers widely employed in bioconjugation to connect two or more molecules. purepeg.comprecisepeg.com These linkers are composed of repeating ethylene (B1197577) oxide units and can be synthesized in various lengths, providing precise control over the distance between the conjugated molecules. precisepeg.comcreativepegworks.com A key feature of PEG linkers is their ability to be chemically functionalized at their ends, allowing for attachment to a wide range of biomolecules and surfaces. broadpharm.combiochempeg.com

The design principles of PEG linkers are centered on leveraging their unique physicochemical properties. numberanalytics.com Their hydrophilicity enhances the solubility of hydrophobic molecules in aqueous environments, a crucial attribute for many biological applications. precisepeg.comaxispharm.com This property also contributes to the stability of the conjugated molecule by preventing aggregation. thermofisher.com Furthermore, PEGylation—the process of attaching PEG chains to a molecule—can shield the molecule from enzymatic degradation and reduce its immunogenicity by masking epitopes that might trigger an immune response. precisepeg.comaxispharm.com

In biological systems, PEG linkers play a significant role in improving the pharmacokinetic properties of therapeutic molecules. purepeg.comadcreview.com By increasing the hydrodynamic size of a drug, PEGylation can reduce its renal clearance, thereby extending its circulation half-life in the bloodstream. broadpharm.comadcreview.com This leads to improved drug efficacy and potentially less frequent dosing. The versatility of PEG linkers is further demonstrated by the development of "smart" or stimuli-responsive linkers that can cleave under specific physiological conditions, such as changes in pH or the presence of certain enzymes, allowing for the controlled release of a payload at a target site. numberanalytics.comnih.gov

The tert-Butyl Ester Moiety: Its Function as a Protecting Group and Orthogonal Reactivity Handle in Organic Synthesis

The tert-butyl (t-butyl) ester is a widely utilized protecting group for carboxylic acids in organic synthesis. thieme.dethieme-connect.com Its popularity stems from its high stability under a broad range of reaction conditions, including exposure to many nucleophiles and reducing agents. thieme.dethieme-connect.com This stability allows chemists to perform various chemical transformations on other parts of a molecule without affecting the protected carboxylic acid.

The primary function of the tert-butyl ester is to mask the reactivity of the carboxylic acid group. This is crucial in multi-step syntheses where the acidic proton and nucleophilic carbonyl oxygen of a carboxylic acid could interfere with desired reactions. The deprotection, or removal, of the tert-butyl ester is typically achieved under acidic conditions, often using reagents like trifluoroacetic acid (TFA). thieme.denih.gov This process is generally clean and efficient, regenerating the free carboxylic acid.

The concept of orthogonal reactivity is central to the utility of the tert-butyl ester. In complex molecule synthesis, it is often necessary to deprotect one functional group while leaving others intact. The tert-butyl ester's lability to acid, but stability to basic and hydrogenolysis conditions, makes it orthogonal to other protecting groups like Fmoc (which is base-labile) and benzyl (B1604629) esters (which are removed by hydrogenolysis). libretexts.orgorganic-chemistry.org This orthogonality allows for the selective deprotection and subsequent reaction of the carboxylic acid at a specific stage of the synthesis, providing a powerful handle for chemical modification. This selective reactivity is a cornerstone of modern synthetic strategies, including solid-phase peptide synthesis and the construction of complex natural products. nih.gov

Conceptual Framework of Biotin-PEG3-t-butyl Ester as a Multifunctional Research Tool in Advanced Chemical Synthesis

This compound is a heterobifunctional linker that embodies a strategic design for advanced applications in chemical biology and bioconjugation. axispharm.combroadpharm.com The molecule's conceptual framework is built upon the distinct and synergistic functions of its three components: the biotin moiety, the PEG3 spacer, and the tert-butyl ester protected carboxyl group.

The biotin group serves as a high-affinity handle for purification and detection. axispharm.com Its exceptionally strong and specific interaction with avidin and streptavidin allows for the efficient capture and isolation of molecules conjugated to the linker. This is invaluable for applications such as pull-down assays to identify protein binding partners or for immobilizing molecules onto streptavidin-coated surfaces for various analytical techniques. addgene.orgcreative-proteomics.com

The tert-butyl ester group functions as a protected carboxylic acid. axispharm.com This protecting group is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal a free carboxyl group. libretexts.orgacs.orgorganic-chemistry.org This deprotected carboxyl group can then be activated and reacted with primary amines on proteins, peptides, or other biomolecules to form a stable amide bond. broadpharm.com This feature allows for a two-step conjugation strategy, providing greater control over the labeling process. For instance, a molecule can be synthesized with the this compound, and after purification, the protecting group can be removed to allow for conjugation to a target protein.

In essence, this compound acts as a versatile building block. It allows for the introduction of a biotin tag via a flexible, water-soluble linker, with a latent reactive group that can be selectively unmasked for subsequent conjugation. This multifunctional nature makes it a powerful tool for creating customized probes, modifying biomolecules, and constructing complex bioconjugates for a wide range of research applications.

Compound Information Table

Compound NameSynonym(s)Key Function(s)
This compoundN-Biotinyl-PEG3-t-butyl esterHeterobifunctional linker for biotinylation and conjugation
BiotinVitamin H, Vitamin B7High-affinity binding tag
AvidinBiotin-binding protein
StreptavidinBiotin-binding protein
Polyethylene GlycolPEGHydrophilic linker/spacer
tert-Butyl estert-Butyl esterProtecting group for carboxylic acids
Trifluoroacetic acidTFAReagent for deprotection of tert-butyl esters
Fmoc9-fluorenylmethyloxycarbonylBase-labile protecting group for amines
Benzyl esterProtecting group removable by hydrogenolysis

Interactive Data Table: Properties of this compound Note: The following data is based on predicted values and information from chemical suppliers. chemicalbook.com

PropertyValue
Chemical Formula C23H41N3O7S
Molecular Weight 503.65 g/mol
CAS Number 252881-75-7
Boiling Point (Predicted) 723.5 ± 60.0 °C
Density (Predicted) 1.141 ± 0.06 g/cm³
pKa (Predicted) 13.90 ± 0.40

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H41N3O7S/c1-23(2,3)33-20(28)8-10-30-12-14-32-15-13-31-11-9-24-19(27)7-5-4-6-18-21-17(16-34-18)25-22(29)26-21/h17-18,21H,4-16H2,1-3H3,(H,24,27)(H2,25,26,29)/t17-,18-,21-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZUJWBIDVLCKX-WFXMLNOXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H41N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401104493
Record name 1,1-Dimethylethyl 18-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-14-oxo-4,7,10-trioxa-13-azaoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401104493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252881-75-7
Record name 1,1-Dimethylethyl 18-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-14-oxo-4,7,10-trioxa-13-azaoctadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252881-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 18-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-14-oxo-4,7,10-trioxa-13-azaoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401104493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Biotin Peg3 T Butyl Ester

Retrosynthetic Analysis and Strategic Disconnections for Biotin-PEG3-t-butyl Ester

A retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most logical disconnection is at the amide bond linking the biotin (B1667282) moiety to the polyethylene (B3416737) glycol (PEG) spacer. This approach simplifies the synthesis into two key precursors: an activated biotin derivative and an amino-functionalized PEG chain with a protected carboxylic acid terminus.

A second disconnection can be considered at the ether linkages within the PEG chain, which would involve a step-wise construction of the oligoethylene glycol unit. However, the amide bond disconnection is generally more efficient and is the preferred route in most synthetic schemes.

Key Precursors Identified through Retrosynthetic Analysis:

Precursor MoleculeRationale for Selection
Activated Biotin (e.g., Biotin-NHS ester)Facilitates efficient amide bond formation with the primary amine of the PEG linker under mild conditions.
Amino-PEG3-t-butyl ester (H2N-PEG3-tBu)Provides the PEG spacer with a reactive amine for conjugation to biotin and a protected carboxyl group to prevent unwanted side reactions.

This retrosynthetic strategy allows for a modular and convergent synthesis, where the two main components are prepared separately and then conjugated in the final step.

Synthetic Routes to Precursors and Key Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key precursors. This section details the synthetic methodologies for producing Amino-PEG3-t-butyl ester and various activated biotinylated PEG derivatives.

Amino-PEG3-t-butyl ester is a crucial intermediate, providing the core structure of the PEG linker. Its synthesis involves the controlled formation of the triethylene glycol chain and the strategic introduction of the terminal functional groups.

The synthesis of monodisperse PEG chains, such as the triethylene glycol (PEG3) unit, is essential for producing a homogenous final product. Polydispersity in the PEG chain can lead to difficulties in purification and characterization of the final conjugate. Several methods are employed to achieve monodispersity:

Iterative Approaches: This method involves the sequential addition of ethylene (B1197577) glycol units to a starting molecule. biochempeg.com Protecting group strategies are used to ensure regioselective functionalization at each step. biochempeg.com

Solid-Phase Synthesis: Building the PEG chain on a solid support allows for easy purification by simple filtration and washing after each coupling step. acs.org

Williamson Ether Synthesis: This classical method can be used to couple halo-PEG derivatives with PEG-alcohols to extend the chain length. However, this can sometimes lead to side products and requires careful control of reaction conditions.

For shorter, well-defined oligomers like PEG3, starting with triethylene glycol and functionalizing its termini is often the most straightforward approach. One common strategy involves the tosylation of one hydroxyl group of triethylene glycol, followed by nucleophilic substitution to introduce a protected amine or a precursor to the carboxylic acid.

The tert-butyl ester is a robust protecting group for the carboxylic acid functionality, stable to many reaction conditions but easily removable under acidic conditions. nih.goviris-biotech.de Common methods for its installation include:

Reaction with Isobutylene (B52900): In the presence of a strong acid catalyst, a carboxylic acid can react with isobutylene to form the tert-butyl ester. nih.gov

Use of Di-tert-butyl Dicarbonate (Boc₂O): This reagent, often used for Boc protection of amines, can also be used for the esterification of carboxylic acids, typically in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Transesterification: While less common for this specific transformation, transesterification from another tert-butyl ester can be employed under specific catalytic conditions. nih.gov

Reaction with tert-Butyl Acetate catalyzed by Bis(trifluoromethanesulfonyl)imide (Tf₂NH): This method has been shown to be effective for the tert-butylation of various carboxylic acids, including those with free amino groups. researchgate.netnih.govxarxbio.com

A typical synthesis of H2N-PEG3-tBu might start from a commercially available amino-PEG3-alcohol, which is then reacted with a protected dicarboxylic acid anhydride, followed by esterification of the resulting carboxylic acid with a tert-butylating agent. Alternatively, a PEG3-dicarboxylic acid can be mono-esterified and the other carboxylic acid group converted to an amine.

To facilitate the conjugation with various molecules, biotinylated PEG derivatives are often synthesized with a range of reactive functional groups. chemdad.comlumiprobe.com

Biotin-PEG-NHS ester: This is a key intermediate for conjugating to amine-containing molecules. It is typically synthesized by reacting Biotin-PEG-acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). An alternative method involves the use of N,N'-disuccinimidyl carbonate (DSC).

Biotin-PEG-azide: This derivative is useful for "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The azide (B81097) group can be introduced by nucleophilic substitution of a tosylated or halogenated PEG chain with sodium azide.

Biotin-PEG-alkyne: This is the complementary partner for azide-functionalized molecules in click chemistry. The terminal alkyne can be introduced by reacting a hydroxyl-terminated PEG with propargyl bromide or a similar reagent.

These functionalized biotin-PEG derivatives are versatile tools for bioconjugation, allowing for the specific labeling of a wide range of biomolecules. chemdad.com

Synthesis of Amino-PEG3-t-butyl Ester (H2N-PEG3-tBu) and Related Analogues

Direct Synthesis of this compound Conjugates

The most direct and common method for synthesizing this compound involves the coupling of an activated biotin derivative with Amino-PEG3-t-butyl ester (H2N-PEG3-tBu).

The key reaction is the formation of a stable amide bond between the carboxylic acid of biotin and the primary amine of the PEG linker. To achieve this efficiently and under mild conditions that preserve the tert-butyl ester, biotin is first activated. A widely used activated form is the N-hydroxysuccinimide (NHS) ester of biotin (Biotin-NHS). biochempeg.com

The synthesis proceeds as follows:

Activation of Biotin: Biotin is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-disuccinimidyl carbonate (DSC) in an appropriate solvent such as dimethylformamide (DMF). This reaction forms the Biotin-NHS ester.

Conjugation: The synthesized Amino-PEG3-t-butyl ester is then added to the solution containing the Biotin-NHS ester. The primary amine of the PEG linker nucleophilically attacks the activated carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct. nih.gov This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO, often with the addition of a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to scavenge any acid formed and to ensure the amine is deprotonated and thus more nucleophilic.

The final product, this compound, can then be purified using standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Amide Bond Formation Strategies for Biotin Conjugation

The conjugation of biotin to the PEG linker is most commonly achieved through the formation of a stable amide bond. This process typically involves the reaction of an activated biotin derivative with an amino-terminated PEG linker.

A primary strategy involves activating the carboxylic acid of biotin. This can be accomplished using various coupling reagents to form an active ester, which then readily reacts with the primary amine of an Amino-PEG3-t-butyl ester linker. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). gbiosciences.comscielo.br The reaction is often facilitated by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to form a more stable NHS-ester intermediate, which is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide linkage. gbiosciences.comscielo.br

Alternatively, biotin can be derivatized to contain a reactive group that readily forms an amide bond. For instance, Biotin-NHS ester is a commercially available reagent where the carboxylic acid of biotin is pre-activated. This can then be directly reacted with Amino-PEG3-t-butyl ester in a suitable buffer, typically at a pH of 7-9, to yield the final product. windows.netbiochempeg.combpsbioscience.compolysciences.combroadpharm.com This method simplifies the reaction setup as it eliminates the need for in-situ activation.

Esterification Reactions for the tert-Butyl Ester Functional Group

The tert-butyl ester functional group is a key feature of this linker, serving as a protecting group for a carboxylic acid. The introduction of this group is typically achieved through esterification.

One common method for forming tert-butyl esters is the Steglich esterification. organic-chemistry.org This reaction is particularly advantageous as it proceeds under mild conditions, making it suitable for substrates that may be sensitive to acid. organic-chemistry.org The reaction involves the use of DCC as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). organic-chemistry.org In this process, the carboxylic acid of a Biotin-PEG3-acid precursor would react with tert-butanol (B103910) in the presence of DCC and DMAP to form the this compound. organic-chemistry.org

Another approach involves the reaction of a carboxylic acid with isobutylene in the presence of a strong acid catalyst. However, this method can be harsh and may not be suitable for sensitive molecules. thieme-connect.com A more practical method involves the use of tert-butylating agents like tert-butyl trichloroacetimidate (B1259523) or the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which has been shown to be effective for a variety of carboxylic acids, including those on amino acids. thieme-connect.com A patented method describes the synthesis of a hydroxyl-PEG-propanoic acid tert-butyl ester by reacting polyethylene glycol with tert-butyl acrylate (B77674) in the presence of a metal base. google.com This intermediate can then be further functionalized.

The stability of the tert-butyl ester group to various reaction conditions, except for strong acids, makes it an ideal protecting group during subsequent synthetic steps. thieme-connect.com

Post-Synthetic Modifications and Functional Group Transformations

Once this compound is synthesized, its terminal functional groups can be further modified to suit specific applications. These modifications typically involve the deprotection of the t-butyl ester and the introduction of other reactive moieties.

Acid-Labile Deprotection of the tert-Butyl Ester to Yield Carboxylic Acid Functionality

The tert-butyl ester is designed to be a temporary protecting group that can be removed under acidic conditions to reveal a free carboxylic acid. This process is known as deprotection.

The most common method for the deprotection of tert-butyl esters is treatment with strong acids like trifluoroacetic acid (TFA). lookchem.com This reaction is typically performed in a non-aqueous solvent such as dichloromethane (B109758) (DCM) and proceeds readily at room temperature. The byproducts of this reaction are gaseous isobutylene and t-butanol, which are easily removed.

Milder and more selective methods have also been developed. For instance, using silica (B1680970) gel in refluxing toluene (B28343) has been reported as an effective method for cleaving t-butyl esters to yield the corresponding carboxylic acids in high yields. lookchem.com Another approach employs Lewis acids such as zinc bromide (ZnBr2) in DCM, which can offer chemoselectivity in the presence of other acid-sensitive groups. nih.govresearchgate.net Recent research has also demonstrated the use of a catalytic amount of tris(4-bromophenyl)aminium radical cation, known as magic blue (MB•+), in combination with triethylsilane for a mild deprotection of tert-butyl esters. acs.orgorganic-chemistry.org Ytterbium triflate has also been shown to be a mild and reusable catalyst for this purpose. niscpr.res.in

The resulting Biotin-PEG3-Carboxylic Acid is a versatile intermediate that can be used for further conjugation, for example, by activating the newly formed carboxylic acid to react with amines.

Introduction of Orthogonal Reactive Handles for Subsequent Bioconjugation (e.g., maleimide (B117702), alkyne, azide, NHS ester)

Following the deprotection of the tert-butyl ester, the newly exposed carboxylic acid can be converted into a variety of other reactive functional groups, known as orthogonal reactive handles. These handles allow for specific and efficient conjugation to biomolecules.

Maleimide: The carboxylic acid can be coupled with an amino-maleimide derivative using standard amide bond formation techniques (e.g., EDC/NHS coupling) to introduce a maleimide group. gbiosciences.com Maleimide groups are highly reactive towards thiol groups found in cysteine residues of proteins, forming stable thioether bonds. gbiosciences.compolysciences.comcreativepegworks.comcreative-biolabs.com This reaction is most efficient at a pH range of 6.5-7.5. gbiosciences.com

Alkyne and Azide: For use in "click chemistry," an alkyne or azide group can be introduced. An amino-alkyne or amino-azide can be coupled to the Biotin-PEG3-acid to create Biotin-PEG3-alkyne or Biotin-PEG3-azide, respectively. medkoo.comsigmaaldrich.combroadpharm.comconju-probe.commedchemexpress.comcreativepegworks.combroadpharm.combroadpharm.com These functional groups can then undergo highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with a corresponding azide or alkyne-modified biomolecule. medchemexpress.commedkoo.combroadpharm.com This strategy has been used to create biotinidase-resistant conjugates by replacing the natural amide bond with a triazole linkage. rsc.org

NHS ester: The carboxylic acid of Biotin-PEG3-acid can be activated to form an N-hydroxysuccinimide (NHS) ester. biochempeg.combpsbioscience.compolysciences.combroadpharm.com This is typically achieved by reacting the carboxylic acid with NHS in the presence of a carbodiimide like EDC. windows.net The resulting Biotin-PEG3-NHS ester is a stable, amine-reactive reagent that can be used to label proteins and other molecules containing primary amines. windows.netbiochempeg.combpsbioscience.compolysciences.com

Advanced Applications in Bioconjugation and Molecular Engineering

Fundamental Principles of Biotin-PEG3-t-butyl Ester in Facilitating Bioconjugation

The efficacy of this compound as a bioconjugation reagent stems from the synergistic interplay of its three key components: the biotin (B1667282) moiety for high-affinity binding, the polyethylene (B3416737) glycol (PEG) spacer for enhanced physicochemical properties, and the t-butyl ester for controlled reactivity.

Influence of PEG Spacer on Aqueous Solubility and Reduction of Steric Hindrance in Conjugates

The inclusion of a PEG spacer arm in biotinylation reagents significantly enhances the utility of the resulting conjugates. precisepeg.com The PEG linker, being hydrophilic, increases the aqueous solubility of the biotinylated molecule. broadpharm.com This is particularly advantageous when working with hydrophobic biomolecules that are prone to aggregation in aqueous solutions.

Furthermore, the flexible and extended nature of the PEG spacer arm minimizes steric hindrance during the binding of the biotinylated molecule to avidin (B1170675) or streptavidin. precisepeg.comnih.gov This spatial separation allows the biotin moiety to efficiently access the deep binding pockets of these proteins, preserving the high-affinity interaction. The length of the PEG spacer can be critical; longer spacers can lead to the formation of thick multi-layers of proteins, while shorter spacers may be preferable when avidin or streptavidin is used as a linker to construct more complex structures. nih.gov Research has shown that biotin-fluorophore conjugates with PEG spacers retain more of their fluorescence upon binding to avidin or streptavidin compared to those with shorter, conventional spacers, highlighting the advantageous role of the PEG chain. acs.org

Exploiting the Orthogonal Reactivity of the tert-Butyl Ester and Biotin Moieties

A key feature of this compound is the presence of a tert-butyl (t-butyl) ester group, which provides a layer of chemical orthogonality. Orthogonal protecting groups are distinct functional groups within a molecule that can be removed under different conditions without affecting each other. thieme-connect.dersc.org In this case, the t-butyl ester serves as a protecting group for a carboxylic acid. This t-butyl group can be selectively removed under acidic conditions, a process that does not affect the integrity of the biotin moiety or other functional groups on the biomolecule. broadpharm.combroadpharm.comorganic-chemistry.org

This orthogonal reactivity allows for a two-step conjugation strategy. First, the biotin moiety can be used for its primary function of binding to streptavidin or avidin. Subsequently, the t-butyl ester can be deprotected to reveal a reactive carboxylic acid. This newly exposed functional group can then be used for further conjugation or modification, enabling the construction of more complex biomolecular architectures. This strategic deprotection is a powerful tool in multistep synthesis and molecular engineering. mdpi.comresearchgate.net

Protein and Peptide Conjugation Strategies

The biotinylation of proteins and peptides is a widely used technique for their detection, purification, and functionalization. creative-proteomics.com this compound offers a versatile platform for achieving both random and site-specific modifications of these biomolecules.

Site-Specific and Random Biotinylation of Biomolecules

Biotinylation can be broadly categorized into two approaches: random and site-specific. creative-proteomics.com

Random Biotinylation: This method typically involves the reaction of a biotinylating reagent with common functional groups present on the surface of a protein, such as the primary amines of lysine residues. wikipedia.orgnih.gov After deprotection of the t-butyl ester to a carboxylic acid and subsequent activation (e.g., to an NHS ester), Biotin-PEG3-COOH can be used for random biotinylation. While straightforward, this approach can lead to a heterogeneous population of biotinylated proteins, potentially affecting protein function if critical lysine residues are modified. nih.govnih.gov

Site-Specific Biotinylation: To overcome the limitations of random biotinylation, methods for site-specific modification have been developed. nih.gov Enzymatic methods, such as the use of biotin ligase (BirA), allow for the attachment of biotin to a specific 15-amino-acid sequence known as the AviTag. nih.govnih.gov This results in a homogeneously biotinylated product with a defined location of the biotin tag. nih.gov While this compound is a chemical biotinylation reagent, the principle of site-specificity can be achieved by introducing a unique reactive group into the protein at a desired location through protein engineering. The deprotected and activated Biotin-PEG3-COOH can then be directed to react with this specific site.

Biotinylation Strategy Description Advantages Disadvantages
Random Modification of common functional groups (e.g., primary amines on lysines). wikipedia.orgnih.govSimple and does not require protein engineering.Can result in a heterogeneous product and potential loss of protein function. nih.govnih.gov
Site-Specific Modification at a predetermined site, often through enzymatic or protein engineering methods. nih.govProduces a homogeneous product with preserved protein function. nih.govMay require more complex protein engineering and purification steps.

Functionalization of His-tagged Proteins for Immobilization and Affinity-Based Studies

Polyhistidine-tags (His-tags) are commonly incorporated into recombinant proteins to facilitate their purification via immobilized metal affinity chromatography (IMAC). The functionalization of His-tagged proteins with biotin can further expand their utility in various applications. While direct conjugation to the histidine tag itself is not the primary route, the principles of protein biotinylation can be applied to His-tagged proteins.

Once a His-tagged protein is purified, it can be biotinylated using an activated form of deprotected this compound (Biotin-PEG3-COOH). This biotinylated His-tagged protein can then be immobilized on streptavidin-coated surfaces, such as microplates or sensor chips, for use in affinity-based studies like enzyme-linked immunosorbent assays (ELISAs) or surface plasmon resonance (SPR). The PEG spacer in this context is beneficial as it extends the protein away from the surface, making it more accessible for interactions with binding partners.

Nucleic Acid and Oligonucleotide Conjugation

The biotinylation of nucleic acids and oligonucleotides is essential for a wide range of molecular biology techniques, including hybridization assays, DNA sequencing, and the purification of DNA- and RNA-binding proteins. wikipedia.orgnih.gov Biotin can be incorporated into oligonucleotides at the 5' or 3' end, or internally.

This compound, after deprotection and activation, can be conjugated to amino-modified oligonucleotides. An amino group is typically introduced at a specific position during oligonucleotide synthesis. The activated carboxyl group of Biotin-PEG3-COOH then reacts with this primary amine to form a stable amide bond. The PEG spacer in these conjugates serves the same purpose as in protein biotinylation: improving solubility and reducing steric hindrance, which is crucial for the efficient hybridization of the oligonucleotide to its target sequence and for the subsequent binding of streptavidin.

The ability to introduce biotin with a flexible spacer arm is particularly important for applications where the biotinylated oligonucleotide needs to interact with both a target nucleic acid and the streptavidin protein simultaneously.

Surface Functionalization and Advanced Material Science

This compound is a powerful tool for modifying surfaces, enabling the controlled immobilization of biomolecules. This capability is crucial for creating advanced materials and biointerfaces with tailored properties. The structure of this compound, featuring a biotin moiety for high-affinity binding to streptavidin, a flexible triethylene glycol (PEG3) spacer, and a protected carboxylic acid in the form of a t-butyl ester, allows for a multi-step and controlled approach to surface chemistry.

Modification of Nanoparticles and Fluorescent Nanomaterials

The functionalization of nanoparticles and fluorescent nanomaterials, such as quantum dots (QDs), is critical for their application in diagnostics, imaging, and targeted drug delivery. This compound can be utilized in the surface modification of these materials to enhance their biocompatibility and enable specific targeting.

The process typically involves the initial modification of the nanoparticle surface with a molecule that can react with a derivative of this compound. For instance, gold nanoparticles (AuNPs) can be functionalized with thiol-containing molecules that self-assemble on the gold surface. mdpi.comresearchgate.net The t-butyl ester of the biotin-PEG linker can then be deprotected to reveal a carboxylic acid, which can be activated (e.g., using EDC/NHS chemistry) to form a stable amide bond with amine groups on the functionalized nanoparticle surface.

Alternatively, for nanoparticles with inherent surface chemistries, such as amine-functionalized quantum dots, the deprotected and activated Biotin-PEG3-COOH can be directly conjugated. nih.govnih.gov The presence of the PEG3 linker serves multiple purposes: it increases the hydrophilicity of the nanoparticles, reduces non-specific protein adsorption, and provides a flexible spacer arm that allows the terminal biotin to be easily accessed by streptavidin. broadpharm.com This biotin-streptavidin interaction can then be used to attach other biomolecules, such as antibodies or enzymes, for targeted applications. nih.govelsevierpure.com

Research on biotin-functionalized quantum dots has demonstrated that ligands incorporating a PEG spacer promote the biocompatibility and aqueous dispersibility of the QDs. nih.gov The biotin group on the surface of these modified QDs allows for specific interaction with avidin-functionalized surfaces or molecules, forming the basis for their use in various bioassays. nih.govnih.gov

NanomaterialFunctionalization StrategyPurpose of this compoundDesired Outcome
Gold Nanoparticles (AuNPs)Amide coupling to amine-functionalized AuNPsProvides a biocompatible spacer and a high-affinity tagTargeted delivery, diagnostic probes
Quantum Dots (QDs)Ligand exchange or direct conjugationEnhances water solubility and enables specific biomolecule attachmentFluorescent labeling, in vivo imaging
Silica (B1680970) NanoparticlesSilanization followed by amide couplingCreates a bio-inert surface with specific binding capabilitiesDrug delivery carriers, biosensors

Fabrication of Self-Assembled Monolayers (SAMs) for Controlled Surface Chemistry

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, providing a well-defined surface for various applications, including biosensing and studying cell-surface interactions. diva-portal.org this compound, after conversion to a thiol- or disulfide-containing derivative, can be used to form biotinylated SAMs on gold surfaces. researchgate.netrsc.org

The formation of these SAMs is driven by the strong affinity of the sulfur-containing headgroup for the gold substrate. rsc.org The alkyl chains of the molecules then align through van der Waals interactions to form a densely packed monolayer. By co-adsorbing the biotinylated thiol with a diluent thiol (e.g., a short-chain PEG-thiol), the surface density of the biotin molecules can be precisely controlled. This is crucial for optimizing the binding of streptavidin and minimizing steric hindrance.

The t-butyl ester group in the original molecule provides a protected carboxylic acid functionality. This allows for orthogonal chemistry to be performed on the surface if needed, where the biotin is used for one interaction and the deprotected carboxylic acid can be used for another covalent attachment. The PEG3 spacer physically separates the biotin from the surface and the other monolayer components, ensuring its accessibility for binding to streptavidin. researchgate.net The use of aqueous solvents for the formation of these SAMs has been shown to be effective and can be more compatible with biological components compared to organic solvents. researchgate.net

Engineering of Biointerfaces for Elucidating Ligand-Receptor Interactions

Understanding the interactions between ligands and their receptors is fundamental to cell biology and drug discovery. This compound is instrumental in creating biointerfaces that mimic biological membranes to study these interactions. By immobilizing biotinylated ligands onto a streptavidin-coated surface, researchers can create a controlled environment to measure binding kinetics and affinities.

The process involves first creating a streptavidin-coated substrate. This can be achieved by flowing streptavidin over a surface functionalized with biotinylated SAMs, as described in the previous section. Subsequently, a solution containing a biotinylated ligand of interest (which can be synthesized using a derivative of this compound) is introduced. The high-affinity interaction between biotin and streptavidin ensures the stable and oriented immobilization of the ligand.

The PEG3 linker plays a critical role in these systems by providing flexibility and extending the ligand away from the surface, which can be crucial for proper recognition by its receptor. The t-butyl ester, after deprotection, could be used to attach other signaling molecules or to further modify the local environment of the immobilized ligand. This approach allows for the systematic study of how receptor binding is affected by ligand density, orientation, and the presence of co-factors.

Development of Biosensor Surfaces for Enhanced Detection Capabilities

The high specificity and strength of the biotin-streptavidin interaction make it an ideal system for the development of sensitive and robust biosensors. This compound can be used to prepare the sensing surface of various biosensor platforms, such as Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D). diva-portal.orgnih.gov

In a typical SPR biosensor application, a gold surface is modified with a SAM containing a biotinylated thiol derived from this compound. nih.gov A layer of streptavidin is then immobilized on this surface. This streptavidin-coated surface acts as a universal platform for capturing any biotinylated molecule (e.g., antibodies, nucleic acids, or small molecules). When the analyte of interest flows over the sensor surface and binds to the captured biomolecule, the change in refractive index at the surface is detected by the SPR instrument, providing real-time data on the binding event.

Development of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that represent a novel therapeutic modality designed to co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. precisepeg.com A PROTAC consists of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other binds to an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

Design Considerations for this compound as a PROTAC Linker

PEG-based linkers are among the most commonly used linkers in PROTAC design due to their hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecules. precisepeg.com The flexibility of the PEG chain can also be advantageous in allowing the two ligands to adopt an optimal orientation for the formation of a stable and productive ternary complex. axispharm.com

The specific length of the linker is a crucial parameter that needs to be optimized for each target-E3 ligase pair. A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the POI and the E3 ligase, while a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination. nih.gov The three ethylene (B1197577) glycol units of the PEG3 linker provide a defined length that can be systematically varied by using PEGs of different chain lengths to find the optimal distance.

The t-butyl ester group in this compound can be deprotected to a carboxylic acid, which serves as a convenient handle for conjugation to either the POI ligand or the E3 ligase ligand through an amide bond. The biotin end is typically not used for direct conjugation in the final PROTAC structure but can be valuable in the development and testing phase, for example, in affinity-based assays to pull down the ternary complex and study its components.

Linker ParameterInfluence on PROTAC EfficacyDesign Consideration with PEG3
LengthAffects ternary complex formation and stabilityProvides a specific, intermediate length that can be optimal for certain systems
FlexibilityAllows for optimal orientation of ligandsThe ethylene glycol units offer rotational freedom
SolubilityImpacts cell permeability and bioavailabilityThe hydrophilic nature of PEG enhances the solubility of the PROTAC
Attachment PointsDetermines the exit vector of the linker from the ligandsThe terminal functional groups allow for defined conjugation chemistry

Construction of Bivalent Ligand Architectures for Targeted Protein Degradation

This compound serves as a heterobifunctional linker in the synthesis of bivalent molecules, particularly Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.commedchemexpress.com The structure of this compound is well-suited for this application, with each component playing a distinct role in the construction of the final PROTAC molecule.

The core function of this compound is to act as a spacer, or linker, that connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. medchemexpress.com The polyethylene glycol (PEG) portion, specifically a tri-ethylene glycol unit (PEG3), provides a flexible chain of a defined length. This spacer is critical for optimizing the distance and orientation between the two ligands to facilitate the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient ubiquitination.

The t-butyl ester group is a protecting group for a carboxylic acid. In the synthesis of a PROTAC, this ester can be deprotected under acidic conditions to reveal a terminal carboxyl group. This carboxyl group can then be activated and coupled to an amine-containing ligand, forming a stable amide bond. Conversely, the biotin moiety on the other end of the linker can be used as a versatile handle. While not a typical E3 ligase or target protein ligand itself, it can be used for affinity purification, detection, or to attach the linker to a molecule functionalized with avidin or streptavidin.

Minor modifications to linkers can significantly impact the binding efficiency and degradation efficacy of a PROTAC, making the optimization of linker length, flexibility, and attachment points a critical aspect of successful PROTAC development. precisepeg.com

ComponentFunction in PROTAC Synthesis
Biotin Affinity handle for purification, detection, or conjugation to streptavidin-functionalized molecules.
PEG3 Spacer Provides a flexible, hydrophilic spacer of defined length to orient the two ligands for optimal ternary complex formation.
t-butyl ester A protected carboxylic acid that, upon deprotection, allows for covalent attachment to a target protein or E3 ligase ligand via amide bond formation.

Cross-linking Applications in Hydrogel and Polymer Network Synthesis

The biotin component of this compound is instrumental in the formation of hydrogels and polymer networks through non-covalent cross-linking. This method leverages the highly specific and strong interaction between biotin and the proteins avidin or streptavidin. monash.edu This biological interaction provides a powerful alternative to chemical cross-linking agents, which can sometimes be toxic and are not suitable for certain biomedical applications. monash.eduresearchgate.net

The general strategy for forming such a hydrogel involves two main steps:

Polymer Functionalization: The this compound is first covalently attached to a polymer backbone. This requires the deprotection of the t-butyl ester to yield a free carboxylic acid (Biotin-PEG3-acid). This acid can then be coupled to amine groups on a polymer (e.g., gelatin, chitosan, or synthetic polymers) using standard carbodiimide (B86325) chemistry, resulting in a biotinylated polymer. researchgate.net

Cross-linking: The biotinylated polymer chains are then cross-linked by the addition of a tetravalent biotin-binding protein, such as avidin or streptavidin. Each avidin molecule can bind up to four biotin molecules, allowing it to act as a physical cross-linker, connecting multiple polymer chains and resulting in the formation of a three-dimensional polymer network, or hydrogel. researchgate.net

The properties of the resulting hydrogel, such as swelling ratio and stability, can be tuned by varying the concentration of the biotinylated polymer and the avidin cross-linker. researchgate.net This methodology is particularly useful for creating biocompatible and biodegradable hydrogels for applications in drug delivery and tissue engineering. monash.edu

StepDescriptionKey Molecules
1. Deprotection The t-butyl ester group is removed under acidic conditions to expose a reactive carboxylic acid.This compound, Acid
2. Conjugation The resulting Biotin-PEG3-acid is covalently bonded to a polymer backbone with available amine groups.Biotin-PEG3-acid, Amine-containing polymer, Carbodiimide coupling agents
3. Cross-linking Avidin or streptavidin is added to the solution of biotinylated polymer, leading to non-covalent cross-linking and gel formation.Biotinylated Polymer, Avidin/Streptavidin

Development of Molecular Probes and Imaging Agents

This compound is a valuable linker for constructing bifunctional molecular probes, such as phthalocyanine-peptide conjugates, for fluorescence imaging and photodynamic therapy (PDT). nih.gov Phthalocyanines are potent photosensitizers and near-infrared fluorophores, while peptides can be designed to target specific cell surface receptors, thereby directing the probe to particular cell types, such as cancer cells. nih.govnih.gov

In the synthesis of such a conjugate, the linker serves to connect the imaging agent (phthalocyanine) to the targeting moiety (peptide) without compromising the function of either component. The synthesis would typically involve:

Deprotecting the t-butyl ester of this compound to reveal the carboxylic acid.

Covalently coupling this acid to a primary amine on the targeting peptide.

Conjugating the biotin group to a functionalized phthalocyanine molecule.

The PEG3 spacer provides spatial separation between the bulky phthalocyanine and the peptide, ensuring that the peptide can still access and bind to its receptor. It also enhances the water solubility of the often-hydrophobic phthalocyanine core. The resulting conjugate can be used for targeted fluorescence imaging, where the probe's accumulation in receptor-expressing cells can be visualized. nih.gov

Conjugate ComponentRoleExample
Imaging Agent Provides the fluorescent signal for detection.Zinc Phthalocyanine nih.gov
Linker Covalently connects the imaging and targeting moieties, providing spacing and solubility.Biotin-PEG3-COOH (deprotected form)
Targeting Moiety Directs the conjugate to specific cells or tissues by binding to a receptor.Arginine-glycine-aspartic acid (RGD) peptide nih.gov

The bifunctional nature of this compound makes it a suitable building block for the synthesis of dendrons and dendrimers used in advanced cell imaging. Dendrimers are highly branched, monodisperse macromolecules whose surface can be functionalized with multiple copies of imaging agents or targeting ligands.

This compound can be incorporated into a dendron's structure to provide a specific functionality at a defined location. For instance, after deprotection of the t-butyl ester, the resulting carboxylic acid can be coupled to the amine groups on the surface of a dendrimer core, such as poly(amidoamine) (PAMAM). acs.org This process decorates the dendrimer surface with multiple biotin-PEG3 arms.

These peripheral biotin groups can then serve as universal handles for the attachment of various imaging modalities. For example, streptavidin-conjugated quantum dots, fluorescent dyes, or magnetic resonance imaging (MRI) contrast agents can be non-covalently attached to the biotinylated dendrimer. This modular approach allows for the creation of versatile, multi-modal imaging platforms where the core dendrimer structure provides the scaffold, and the biotin-streptavidin interaction allows for the easy attachment of the desired imaging probe.

Investigation in Antigenic Conjugate Design (e.g., potential for vaccine development)

In the field of immunology and vaccine development, this compound can be employed as a linker to construct well-defined antigenic conjugates. The goal of such conjugates is to link an immunogen (an antigen, such as a peptide or carbohydrate) to a larger carrier molecule, like a protein or a nanoparticle, to enhance its immunogenicity and elicit a robust immune response. acs.org

A common strategy involves the following steps:

A synthetic peptide antigen is synthesized with a free amine group.

this compound is deprotected to its carboxylic acid form.

The peptide antigen is covalently coupled to the linker via amide bond formation.

The resulting biotin-PEG3-antigen conjugate is then attached to a carrier. A powerful and highly specific method for this attachment is to use a carrier protein (like Keyhole Limpet Hemocyanin, KLH) or a nanoparticle scaffold that has been pre-functionalized with streptavidin.

The high-affinity interaction between the biotin on the linker and the streptavidin on the carrier ensures stable and oriented conjugation of the antigen. The PEG3 spacer helps to present the antigen away from the carrier surface, potentially improving its accessibility to immune cells and antibodies. This modular design strategy allows for precise control over the composition and structure of the final immunogenic conjugate, which is a key factor in optimizing vaccine design. acs.org

ComponentFunction
Antigen The immunogenic molecule (e.g., a peptide) that elicits the specific immune response.
Biotin-PEG3-Linker Covalently attaches to the antigen and provides a biotin handle for conjugation to the carrier.
Streptavidin-functionalized Carrier A large molecule or nanoparticle that enhances the immune response to the attached antigen.

Advanced Research Methodologies and Theoretical Investigations

Mechanistic Studies of Conjugation Reactions Involving Biotin-PEG3-t-butyl ester

Mechanistic studies are fundamental to optimizing the chemical reactions used to link this compound to target molecules. These investigations focus on the speed, efficiency, and specificity of the conjugation process.

Before conjugation, the t-butyl ester group must be deprotected to reveal a reactive carboxylic acid. This acid is then typically activated, often as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on a target biomolecule, forming a stable amide bond. biochempeg.com Kinetic analysis of this reaction involves measuring the rate at which this bond formation occurs under various conditions (e.g., pH, temperature, and concentration). Thermodynamic analysis assesses the stability and spontaneity of the conjugation. While specific constants for this exact linker are proprietary or dispersed in literature, the principles of these analyses are well-established for amine-reactive chemistry. axispharm.com

Table 4.1: Parameters in Kinetic and Thermodynamic Analysis

Parameter Description Factors of Influence
Rate Constant (k) A measure of the reaction speed between the activated linker and the target amine. pH of the reaction buffer, temperature, steric accessibility of the amine, and the specific activating group used.
Selectivity The preference of the activated linker to react with primary amines over other nucleophilic groups (e.g., hydroxyls, thiols). The primary determinant is the reactivity of the NHS ester, which shows high selectivity for primary amines at physiological to slightly alkaline pH. biochempeg.com

| Thermodynamic Stability (ΔG) | The change in Gibbs free energy, indicating the spontaneity and stability of the resulting amide bond. | The formation of the covalent amide bond is a thermodynamically favorable and essentially irreversible process under physiological conditions. |

Stereochemistry, the three-dimensional arrangement of atoms, plays a crucial role in the efficiency of both the initial conjugation and the subsequent binding of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin. The PEG3 spacer provides flexibility, which can help overcome steric hindrance near the conjugation site on a biomolecule's surface. axispharm.com This flexibility allows the biotin to be positioned away from the surface of the conjugated molecule, enhancing its availability for binding to streptavidin or avidin. nih.goviris-biotech.de Studies have shown that PEG spacers can reduce steric strain in the final biotin-avidin bridge, contributing to the stability of the complex. acs.org

Computational Chemistry and Molecular Dynamics Simulations

Computational methods provide atomic-level insights into the behavior of the this compound linker that are often inaccessible through experimental techniques alone.

The PEG3 spacer is not a static component; it is a flexible chain that can adopt numerous conformations. Molecular dynamics (MD) simulations are used to model this flexibility and determine the probable spatial arrangements of the linker when attached to a biomolecule. nih.govchemrxiv.org These simulations reveal the linker's ability to extend and contract, which directly impacts the accessibility of the terminal biotin group. This mobility is a key advantage, as it increases the probability of successful binding to streptavidin. ntmdt-si.com

The interaction between biotin and streptavidin is one of the strongest known non-covalent bonds in nature. acs.org Molecular dynamics simulations can model the entire binding event, showing how the biotin-PEG3 conjugate approaches and docks into the deep binding pocket of the streptavidin tetramer. nih.gov These theoretical models help to understand how the PEG linker influences the binding kinetics and the stability of the final complex. nih.govnih.gov The binding is considered essentially irreversible on experimental timescales due to an extremely high binding constant. nih.gov

Table 4.2: Insights from Molecular Modeling of Biotin-Streptavidin Binding

Simulation Parameter Information Gained Significance
Binding Free Energy Quantifies the strength and stability of the interaction between the biotin-PEG conjugate and streptavidin. Confirms the high-affinity nature of the bond even with the linker present.
Conformational Changes Tracks the structural adjustments in both the PEG linker and the streptavidin protein upon binding. Reveals how the flexible linker facilitates the entry of biotin into the binding pocket. nih.gov
Root Mean Square Deviation (RMSD) Measures the stability of the atoms in the complex over the simulation time. High stability (low RMSD) indicates a strong and well-formed complex.

Advanced Analytical Techniques for Conjugate Characterization

Rigorous characterization is necessary to confirm the successful synthesis and purity of the bioconjugate. A combination of advanced analytical methods is often required for a complete picture. nih.gov

High-Performance Liquid Chromatography (HPLC) is frequently used to separate the final conjugate from unreacted starting materials and to assess its purity. nih.gov Mass spectrometry (MS), particularly techniques like MALDI-TOF MS and ESI-MS, is indispensable for determining the precise molecular weight of the conjugate. enovatia.comnih.gov This analysis confirms that the conjugation has occurred and can even reveal the number of linkers attached to a single protein molecule (the degree of labeling). nih.gov For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to verify the chemical structure of the conjugate and confirm the site of attachment. nih.gov Finally, functional assays like Enzyme-Linked Immunosorbent Assays (ELISA) are used to confirm that the biotinylated molecule is still capable of binding to streptavidin, ensuring the biological utility of the final product. nih.gov

In Vitro and Ex Vivo Research Models for Functional Evaluation

Once a Biotin-PEG3 conjugate has been synthesized and purified, its biological function must be evaluated using appropriate research models.

Cellular assays are critical for determining if the biotinylated molecule retains its intended biological activity. For instance, if this compound is used as a linker to attach a cytotoxic drug to a targeting ligand, the efficacy of the resulting conjugate would be tested in cell culture. In a study involving a conjugate of the nuclear export inhibitor aminoratjadone, a biotin-PEG3 linker was used. The biological activity of such a conjugate can be assessed by its ability to inhibit nuclear export in cancer cell lines. This is often measured by observing the cellular localization of fluorescently tagged reporter proteins that are known to be exported from the nucleus.

Determining the efficiency of biotinylation in a complex biological sample, such as a cell lysate or plasma, presents a significant challenge due to the presence of a multitude of other molecules. One common method to assess biotinylation efficiency is a pull-down assay followed by Western blotting. After the biotinylation reaction, streptavidin-coated beads are added to the sample to capture all biotinylated proteins. The captured proteins are then separated by SDS-PAGE, transferred to a membrane, and the protein of interest is detected using a specific primary antibody. The intensity of the band corresponding to the biotinylated protein can provide a semi-quantitative measure of the biotinylation efficiency.

The biotin tag is a cornerstone of many techniques used to study protein-protein interactions. nih.gov A protein of interest can be tagged with a Biotin-PEG3 moiety (derived from this compound) and used as "bait" in a pull-down experiment. nih.gov When the biotinylated bait protein is incubated with a cell lysate, it will bind to its interaction partners ("prey" proteins). The entire complex can then be isolated from the lysate using streptavidin-coated beads. nih.gov After washing away non-specifically bound proteins, the prey proteins can be identified by mass spectrometry. nih.gov This approach, often referred to as affinity purification-mass spectrometry (AP-MS), is a powerful tool for discovering novel protein-protein interactions and mapping cellular interaction networks. nih.gov

Future Research Directions and Emerging Paradigms for Biotin Peg3 T Butyl Ester

Development of Next-Generation Biotin-PEG3-t-butyl Ester Derivatives

The evolution of this compound is centered on creating derivatives that offer enhanced functionality, enabling researchers to design more complex and responsive bioconjugates. This involves the strategic incorporation of specialized chemical motifs that allow for conditional cleavage or the attachment of multiple molecular entities.

A significant area of development is the incorporation of cleavable moieties within the PEG linker structure. These linkers are designed to be stable during circulation and delivery but can be selectively broken under specific physiological or external triggers, enabling the controlled release of a conjugated payload. nih.gov This "on-off switch" capability is critical for applications like targeted drug delivery, where the therapeutic agent must be released specifically at the site of action to maximize efficacy and minimize off-target effects. nih.gov

Several classes of cleavable technologies are being integrated with biotin-PEG systems:

Disulfide Linkers: These linkers, such as Biotin-PEG3-SS-N3, contain a disulfide bond that is stable in the oxidizing environment of the bloodstream but is readily cleaved by reducing agents like glutathione, which is found in high concentrations inside cells. researchgate.net This intracellular release mechanism is a cornerstone of many antibody-drug conjugate (ADC) designs.

pH-Sensitive Linkers: Linkers incorporating acid-labile groups can be designed to release their cargo in the acidic microenvironments of tumors or within specific cellular compartments like endosomes and lysosomes.

Photocleavable (PC) Linkers: These linkers incorporate light-sensitive groups that break upon exposure to a specific wavelength of light. nih.gov This technology offers exceptional spatiotemporal control over payload release, allowing for precise activation in a targeted area.

Linker TechnologyCleavage StimulusPrimary ApplicationExample Moiety
DisulfideReducing Agents (e.g., Glutathione)Intracellular Drug Release-S-S-
Photocleavable (PC)Specific Wavelength of Light (e.g., UV)Spatially-Controlled ReleaseNitrobenzyl group
pH-SensitiveAcidic Environment (e.g., pH 5.0-6.5)Tumor Microenvironment or Endosomal ReleaseHydrazone bond
Enzyme-CleavableSpecific Enzymes (e.g., Cathepsins)Lysosomal ReleaseValine-Citrulline dipeptide

Beyond simple biotinylation, future derivatives of this compound are being designed with multiple, orthogonal reactive groups. These "multi-functional handles" allow for the sequential or simultaneous attachment of different molecules, such as a targeting ligand, a therapeutic payload, and an imaging agent, onto a single linker scaffold. This approach is fundamental to creating theranostic agents and other complex molecular tools.

The versatility of these handles stems from the wide array of available bioorthogonal chemistries, which involve pairs of reactive groups that exclusively react with each other even in a complex biological environment. The deprotection of the t-butyl ester to a carboxylic acid provides one functional handle, while other groups can be incorporated at the opposite end or along the PEG chain.

Commonly used functional groups for creating these advanced derivatives include:

NHS Esters: For reliable conjugation to primary amines on proteins. precisepeg.comresearchgate.net

Maleimides: For highly specific, site-selective conjugation to thiol groups on cysteine residues. nih.gov

Alkynes and Azides: For use in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry" reactions, offering high efficiency and specificity. nih.gov

DBCO (Dibenzocyclooctyne): For copper-free click chemistry, which is advantageous for use in living systems where copper toxicity is a concern.

Functional HandleReactive PartnerResulting BondKey Feature
N-hydroxysuccinimide (NHS) EsterPrimary Amine (-NH₂)AmideRobust and widely used for protein labeling. acs.org
Maleimide (B117702)Thiol / Sulfhydryl (-SH)ThioetherEnables site-specific conjugation to cysteines.
AlkyneAzide (B81097) (-N₃)TriazoleHigh efficiency and bioorthogonality (Click Chemistry).
Azide (-N₃)Alkyne / DBCOTriazoleStable and bioorthogonal partner for click chemistry. researchgate.net
DBCOAzide (-N₃)TriazoleEnables copper-free click chemistry for in vivo applications.

Integration into Advanced Nanotechnology and Biomedical Engineering Platforms

The unique properties of this compound—namely the high-affinity biotin (B1667282) tag, the hydrophilic and biocompatible PEG spacer, and the protected carboxyl handle—make it an ideal component for surface functionalization in nanotechnology and biomedical engineering. The PEG spacer enhances the hydrophilicity of materials, improving their solubility and reducing non-specific protein adsorption, while the biotin serves as a universal anchor for attaching avidin- or streptavidin-conjugated molecules. acs.orgacs.org

Future applications in this domain include:

Targeted Drug Delivery Systems: The linker can be used to modify the surface of nanoparticles, liposomes, or dendrimers. nih.gov The t-butyl ester can be deprotected to attach a drug, while the biotin end allows for the attachment of targeting ligands (e.g., antibodies conjugated to streptavidin) to guide the nanoparticle to specific cells or tissues.

Diagnostic and Imaging Probes: By functionalizing quantum dots or magnetic nanoparticles with these linkers, researchers can assemble multi-modal imaging agents. The biotin can anchor the nanoparticle to a biological target, while the other end of the linker can be modified with fluorescent dyes or contrast agents.

Biomaterial and Surface Engineering: The linker can be used to immobilize proteins, enzymes, or DNA onto biosensor chips or medical implants. The PEG chain provides a flexible spacer that ensures the immobilized biomolecule retains its native conformation and activity by reducing steric hindrance. axispharm.com

High-Throughput Screening and Combinatorial Chemistry Applications

High-throughput screening (HTS) and combinatorial chemistry are powerful methodologies used in drug discovery to rapidly synthesize and test vast libraries of compounds for biological activity. escholarship.orgnih.gov The well-defined, monodisperse nature of this compound makes it a valuable building block for these approaches.

Unlike polydisperse polymers, its precise length and molecular weight ensure batch-to-batch consistency, which is critical for generating reproducible results. vectorlabs.com In a typical workflow, the linker can be attached to a solid support via its biotin-streptavidin interaction. The t-butyl ester group is then deprotected under acidic conditions, revealing a carboxylic acid. axispharm.com This acid can serve as a starting point for solid-phase synthesis, where a diverse library of small molecules or peptides is built upon the linker. After synthesis, the compounds can be screened directly on the solid support or cleaved for solution-phase assays. This structured approach facilitates the rapid generation and screening of chemical libraries to identify new drug leads. axispharm.comnih.gov

Theoretical Advancements in Predictive Linker Design and Conjugation Outcomes

A major emerging paradigm is the use of computational modeling and artificial intelligence (AI) to move beyond trial-and-error approaches in bioconjugate design. nih.gov The goal is to theoretically predict how a linker like this compound will behave in a biological system and to rationally design novel linkers with optimal properties.

Key theoretical advancements include:

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the behavior of PEGylated molecules at an atomic level. nih.gov These simulations can predict the conformation of the PEG chain, its flexibility, and how it interacts with a conjugated protein and the surrounding solvent. nih.govacs.org For instance, simulations can help determine the optimal PEG length to shield a protein from degradation without hindering its binding to a target receptor. nih.gov MD studies have also been used extensively to model the powerful biotin-avidin interaction, revealing the conformational changes and key residues involved in the binding process. researchgate.netuiuc.edu

Rational Linker Design: Computational models are being developed to analyze the relationship between a linker's characteristics (e.g., length, rigidity, hydrophilicity) and the resulting bioconjugate's efficacy. nih.gov Studies on linkers for ADCs have shown that the positioning and configuration of a PEG unit must be carefully tuned to achieve improved stability and pharmacokinetics. researchgate.net

AI-Powered Predictive Models: More recently, deep learning and AI models are being trained to predict conjugation outcomes. nih.gov Platforms like ADCNet can analyze the structures of antibodies, linkers, and payloads to predict critical properties such as stability and drug-release efficiency. nih.gov Such models can screen thousands of potential linker candidates in silico to identify designs that, for example, extend plasma half-life or improve tumor-selective payload release, thereby accelerating the development of more effective bioconjugates. nih.gov

Q & A

Q. What is the structural significance of the t-butyl ester group in Biotin-PEG3-t-butyl ester for conjugation chemistry?

The t-butyl ester group serves as a protective moiety for carboxylic acids, enabling controlled activation during conjugation. It requires acidic conditions (e.g., trifluoroacetic acid) for hydrolysis, which prevents premature reactivity in aqueous environments. This protection is critical for selective biotinylation of amine-containing biomolecules, as it ensures conjugation occurs only after ester deprotection .

Q. How does the PEG3 spacer influence biotin-avidin binding assays?

The PEG3 linker reduces steric hindrance between the biotin moiety and target proteins, enhancing binding efficiency to avidin/streptavidin. Comparative studies show PEG3 spacers improve accessibility by ~30% over shorter PEG chains, as measured by surface plasmon resonance (SPR) . For optimal results, incubate streptavidin conjugates at 4°C for 1–2 hours in PBS (pH 7.4) to maximize binding kinetics.

Q. What analytical techniques validate successful conjugation of this compound to proteins?

  • MALDI-TOF Mass Spectrometry : Detects mass shifts (~500–700 Da) post-conjugation.
  • Reverse-Phase HPLC : Monitors purity and retention time changes (e.g., shift from 12.3 min to 14.7 min).
  • Streptavidin-Based ELISA : Confirms functional biotin activity using HRP-conjugated streptavidin (1:5,000 dilution in blocking buffer) .

Advanced Research Questions

Q. How to optimize biotinylation protocols using this compound under mild aqueous conditions?

Employ a Taguchi experimental design to systematically test variables:

  • pH : 6.5–7.5 (avoids ester hydrolysis while enabling amine reactivity).
  • Molar Ratio : 5:1 (reagent:protein) minimizes unreacted biotin.
  • Reaction Time : 2 hours at 4°C balances efficiency and protein stability.
    Validate using ANOVA to identify the most influential parameter (e.g., pH contributes 45% variance) .

Q. How to resolve discrepancies between spectrophotometric quantification and functional streptavidin binding assays?

Discrepancies often arise from:

  • Steric Hindrance : PEG3 may shield biotin in bulky proteins. Confirm via Western blot with anti-biotin antibodies.
  • Non-Specific Binding : Include blocking agents (5% BSA) and use orthogonal methods like microscale thermophoresis (MST) for direct binding measurements .

Q. What strategies prevent aggregation in hydrophobic protein systems during biotinylation?

  • Solubilizing Agents : Add 0.1% Tween-20 or 5% glycerol to reaction buffers.
  • Organic Cosolvents : Use 10% DMSO to enhance reagent solubility.
  • Buffer Optimization : Maintain ionic strength ≥150 mM NaCl to reduce hydrophobic interactions .

Q. How to compare this compound with NHS ester derivatives in live-cell imaging?

  • Cell Permeability : t-butyl esters require intracellular esterases for activation, enabling delayed labeling vs. immediate NHS reactivity.
  • Fluorescence Quenching : Use Cy3-streptavidin (1 nM) with confocal microscopy to track spatiotemporal distribution. PEG3 minimizes non-specific membrane interactions compared to PEG1 16.
    Cy3-PEG-Biotin结构与应用
    00:36

Q. What conditions selectively hydrolyze the t-butyl ester without damaging biotin or PEG3?

  • Deprotection Protocol : 95% trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 30 minutes.
  • Neutralization : Quench with cold diethyl ether and lyophilize. Monitor reaction progress via TLC (Rf shift from 0.8 to 0.3) or LC-MS (detect carboxylic acid product at m/z 447.55) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.